molecular formula C18H17NO2 B050688 4-Benzyloxyindole-3-acetone CAS No. 113997-55-0

4-Benzyloxyindole-3-acetone

Cat. No. B050688
M. Wt: 279.3 g/mol
InChI Key: BMFUYDUSMLVBHB-UHFFFAOYSA-N
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Description

4-Benzyloxyindole-3-acetone is a chemical compound with the molecular formula C18H17NO2 and a molecular weight of 279.33 . It is used for proteomics research .


Synthesis Analysis

4-Benzyloxyindole-3-acetone can be synthesized from 2-methylnitrobenzenes by condensation with formamide acetals followed by reduction . The process involves several steps, including the preparation of 6-benzyloxy-2-nitrotoluene, (E)-6-benzyloxy-2-nitro-β-pyrrolidinostyrene, and finally 4-benzyloxyindole .


Molecular Structure Analysis

The molecular structure of 4-Benzyloxyindole-3-acetone is represented by the formula C18H17NO2 .


Chemical Reactions Analysis

4-Benzyloxyindole-3-acetone is a reactant in the synthesis of oxopyrrolidine analogs via iodine-catalyzed Markovnikov addition . It is also used in the preparation of indoles by Bartoli reductive cyclization .


Physical And Chemical Properties Analysis

4-Benzyloxyindole-3-acetone has a molecular weight of 279.33 and a molecular formula of C18H17NO2 . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the available sources.

Safety And Hazards

The safety data sheet for 4-Benzyloxyindole-3-acetone provides information on its hazards, but the specific details are not available in the search results .

properties

IUPAC Name

1-(4-phenylmethoxy-1H-indol-3-yl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO2/c1-13(20)10-15-11-19-16-8-5-9-17(18(15)16)21-12-14-6-3-2-4-7-14/h2-9,11,19H,10,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMFUYDUSMLVBHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=CNC2=C1C(=CC=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70555577
Record name 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Benzyloxyindole-3-acetone

CAS RN

113997-55-0
Record name 1-[4-(Benzyloxy)-1H-indol-3-yl]propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70555577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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